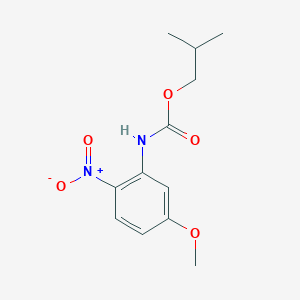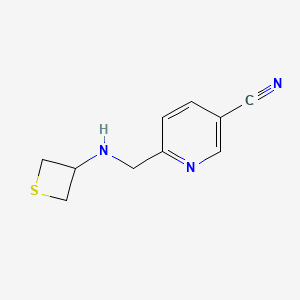
Isobutyl (5-methoxy-2-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl (5-methoxy-2-nitrophenyl)carbamate is an organic compound with the molecular formula C12H16N2O5 It is a carbamate derivative, characterized by the presence of a carbamate group (-NHCOO-) attached to an aromatic ring substituted with a methoxy group (-OCH3) and a nitro group (-NO2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl (5-methoxy-2-nitrophenyl)carbamate typically involves the reaction of 5-methoxy-2-nitrophenol with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenolic hydroxyl group attacks the carbonyl carbon of the isobutyl chloroformate, resulting in the formation of the carbamate linkage.
Reaction Conditions:
Reagents: 5-methoxy-2-nitrophenol, isobutyl chloroformate, triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl (5-methoxy-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under thermal conditions
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions
Major Products Formed
Reduction: 5-methoxy-2-aminophenylcarbamate
Substitution: Various substituted carbamates depending on the nucleophile used
Hydrolysis: 5-methoxy-2-nitroaniline and isobutanol
Aplicaciones Científicas De Investigación
Isobutyl (5-methoxy-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new compounds with potential biological activities.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Potential use in the development of pharmaceuticals due to its structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of isobutyl (5-methoxy-2-nitrophenyl)carbamate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The carbamate moiety may inhibit enzymes by carbamylation of active site residues, affecting their function. The methoxy group can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.
Comparación Con Compuestos Similares
Isobutyl (5-methoxy-2-nitrophenyl)carbamate can be compared with other carbamate derivatives such as:
- 2-Isopropyl-5-methylphenyl N-(2-methoxy-4-nitrophenyl)carbamate
- 2-Isopropyl-5-methylphenyl N-(3-ethylphenyl)carbamate
- 5-Isobutyl-2-isopropyl-3-methoxypyrazine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of different substituents can alter the compound’s reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C12H16N2O5 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2-methylpropyl N-(5-methoxy-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-8(2)7-19-12(15)13-10-6-9(18-3)4-5-11(10)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15) |
Clave InChI |
IPJZPDRDNCPDRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)


![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)



![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)


